Cas no 21312-29-8 (3-Iodo-4-methyl-5-nitro-benzoic acid)

3-Iodo-4-methyl-5-nitro-benzoic acid is a substituted benzoic acid derivative featuring iodine, methyl, and nitro functional groups at the 3, 4, and 5 positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro, iodo) and electron-donating (methyl) groups enhances its reactivity, making it valuable for cross-coupling reactions, nucleophilic substitutions, and further functionalization. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound is typically supplied as a crystalline solid with documented stability under standard storage conditions.
3-Iodo-4-methyl-5-nitro-benzoic acid structure
21312-29-8 structure
Product Name:3-Iodo-4-methyl-5-nitro-benzoic acid
CAS No:21312-29-8
MF:C8H6INO4
MW:307.042014598846
CID:6794321
PubChem ID:59627777
Update Time:2025-10-29

3-Iodo-4-methyl-5-nitro-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL2720816
    • ZIOGGQAEWZICDJ-UHFFFAOYSA-N
    • AKOS017975572
    • 21312-29-8
    • MFCD20482219
    • 3-iodo-4-methyl-5-nitro-benzoic acid
    • 3-iodo-4-methyl-5-nitrobenzoic acid
    • 3-Iodo-4-methyl-5-nitro-benzoic acid
    • Inchi: 1S/C8H6INO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
    • InChI Key: ZIOGGQAEWZICDJ-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(=O)O)=CC(=C1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 306.93416g/mol
  • Monoisotopic Mass: 306.93416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83.1Ų

3-Iodo-4-methyl-5-nitro-benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB603014-250mg
3-Iodo-4-methyl-5-nitrobenzoic acid; .
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€379.90 2024-07-19
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AB603014-500mg
3-Iodo-4-methyl-5-nitrobenzoic acid; .
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3-Iodo-4-methyl-5-nitro-benzoic acid Suppliers

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Additional information on 3-Iodo-4-methyl-5-nitro-benzoic acid

3-Iodo-4-methyl-5-nitro-benzoic acid (CAS No. 21312-29-8): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research

3-Iodo-4-methyl-5-nitro-benzoic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 21312-29-8, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic aromatic derivative combines a nitro group, an iodine substituent, and a methyl group on a benzoic acid backbone, making it a valuable intermediate for constructing more complex molecular architectures. Its unique structural features have garnered attention in recent years due to its utility in the synthesis of bioactive molecules, including potential pharmaceutical candidates.

The presence of the nitro group in 3-Iodo-4-methyl-5-nitro-benzoic acid imparts reactivity that is highly useful in synthetic chemistry. The nitro group can be reduced to an amine, allowing for further functionalization via nucleophilic substitution or coupling reactions. This property makes it particularly valuable in the preparation of amine-containing compounds, which are prevalent in drug molecules. Additionally, the iodine atom serves as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of aryl or vinyl groups into the molecule. These transformations are pivotal in medicinal chemistry for generating libraries of compounds with diverse biological activities.

The methyl group at the 4-position of the benzoic acid ring influences the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. This structural motif is often exploited to fine-tune pharmacokinetic and pharmacodynamic profiles of drug candidates. In recent years, computational modeling and high-throughput screening have identified 3-Iodo-4-methyl-5-nitro-benzoic acid as a key scaffold for designing molecules with enhanced binding affinity to specific protein targets. Such studies have highlighted its potential in addressing unmet medical needs, particularly in oncology and inflammatory diseases.

In the context of pharmaceutical research, 3-Iodo-4-methyl-5-nitro-benzoic acid has been employed in the synthesis of kinase inhibitors, which are critical in cancer therapy. The combination of the iodine and nitro functionalities allows for modular design, enabling researchers to rapidly iterate on lead compounds. For instance, recent publications have demonstrated its use in generating novel inhibitors of tyrosine kinases by leveraging palladium-catalyzed cross-coupling reactions followed by reduction and further derivatization. These efforts underscore the compound's role as a versatile building block in drug discovery pipelines.

Beyond its applications in small-molecule drug design, 3-Iodo-4-methyl-5-nitro-benzoic acid has found utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable precursor for synthesizing dyes, polymers, and specialty chemicals. Additionally, modifications based on this scaffold have led to the development of novel herbicides and pesticides with improved efficacy and environmental profiles. The growing interest in sustainable chemistry has further driven research into optimizing synthetic routes that utilize CAS No. 21312-29-8 as a starting material.

The synthesis of 3-Iodo-4-methyl-5-nitro-benzoic acid itself is an area of active investigation. Researchers have developed efficient protocols that minimize waste and maximize yield, aligning with green chemistry principles. These methods often involve catalytic processes that reduce reliance on hazardous reagents while maintaining high selectivity. Such advancements not only improve the accessibility of this compound but also contribute to reducing the environmental footprint of synthetic chemistry operations.

In conclusion, 3-Iodo-4-methyl-5-nitro-benzoic acid (CAS No. 21312-29-8) represents a cornerstone intermediate in modern chemical synthesis and pharmaceutical research. Its unique structural features enable diverse transformations that are essential for constructing bioactive molecules with therapeutic potential. As research continues to uncover new applications for this compound, its significance is likely to grow further, driving innovation across multiple scientific disciplines.

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Price ($):225/308/418/1414
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